3-Acetoxydodecane
Description
Contextualizing 3-Acetoxydodecane within Contemporary Natural Product Chemistry
This compound, systematically known as dodecan-3-yl acetate (B1210297), is a chemical compound that has been identified in several plant species through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Its detection in the methanolic leaf extracts of plants such as Ricinus communis, Pongamia pinnata, Datura metel, Azadirachta indica, and Acalypha indica positions it within the broad field of natural product chemistry. researchgate.netresearchgate.net The identification of this secondary acetate in diverse botanical sources suggests its role as a metabolite within these organisms, although its specific biosynthetic pathways and ecological functions are not yet extensively detailed in the literature. The compound is also listed in the COCONUT (COlleCtion of Open Natural ProdUcTs) database, a significant repository for natural products. naturalproducts.net
Significance in Interdisciplinary Chemical and Biological Investigations
The relevance of this compound extends into interdisciplinary studies, primarily due to its potential biological and chemical applications. Research has pointed towards its possible role as an antifouling agent, a critical area of investigation in marine science and materials chemistry to prevent the accumulation of organisms on submerged surfaces. ijzi.net Furthermore, its identification in plant extracts that exhibit antimicrobial and anticancer activities suggests that this compound may contribute to these biological effects, warranting further pharmacological investigation. ijzi.netijzi.net Its potential utility in homogeneous catalysis has also been noted, highlighting its relevance in synthetic chemistry. ijzi.net
Structure
3D Structure
Properties
CAS No. |
60826-26-8 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
dodecan-3-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-4-6-7-8-9-10-11-12-14(5-2)16-13(3)15/h14H,4-12H2,1-3H3 |
InChI Key |
UFPTVIVEVKFJOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC)OC(=O)C |
Origin of Product |
United States |
Chemical and Physical Properties of 3 Acetoxydodecane
The chemical and physical characteristics of 3-acetoxydodecane define its behavior and potential applications. As a secondary acetate (B1210297) ester, its properties are dictated by the 12-carbon dodecane (B42187) chain and the acetate functional group. These properties have been compiled from various chemical databases.
| Property | Value |
|---|---|
| IUPAC Name | dodecan-3-yl acetate |
| Molecular Formula | C14H28O2 |
| Molecular Weight | 228.37 g/mol |
| CAS Number | 60826-26-8 |
| Appearance | Colorless liquid (Predicted) |
| Boiling Point | 265-268 °C |
| Melting Point | -12.8 °C |
| Density | 0.857 g/cm³ |
| Water Solubility | 1.85e-4 g/L |
| LogP (Octanol-Water Partition Coefficient) | 5.77 |
Biosynthesis and Biocatalytic Transformations of 3 Acetoxydodecane
Putative Biosynthetic Pathways and Precursor Derivation in Biological Systems
The biosynthesis of long-chain acetates like 3-acetoxydodecane is believed to originate from primary metabolic pathways, specifically fatty acid biosynthesis. mdpi.comagriculturejournals.cz In this proposed pathway, acetyl-CoA serves as the fundamental building block. agriculturejournals.cz Through a series of condensation reactions, the carbon chain is elongated. agriculturejournals.cz For this compound, a 12-carbon backbone is required, suggesting dodecanoic acid or a related derivative as a key intermediate.
In many organisms, particularly insects, fatty acids are known precursors to a variety of secondary metabolites, including pheromones. researchgate.netgoogle.com The formation of this compound would likely involve the following key steps:
Chain Formation: The initial synthesis of a C12 carbon chain, likely in the form of dodecanoyl-CoA, through the fatty acid synthase (FAS) complex. agriculturejournals.cz
Hydroxylation: The introduction of a hydroxyl group at the C-3 position of the dodecane (B42187) chain. This step is critical for creating the alcohol precursor to the final acetate (B1210297) ester.
Acetylation: The final step involves the esterification of the 3-dodecanol (B156359) intermediate with an acetyl group, typically derived from acetyl-CoA, to yield this compound.
The precursors for these pathways are derived from central metabolism. Acetyl-CoA is generated from the breakdown of carbohydrates, fats, and proteins. The subsequent elongation to form the C12 backbone is a standard process in fatty acid metabolism. agriculturejournals.cz In some insects, there is evidence of symbiotic bacteria being involved in the synthesis of secondary metabolites, suggesting that the production of precursors may not be solely dependent on the host organism's metabolism. mdpi.com
Enzymatic Mechanisms Governing Formation and Catabolism
The formation and breakdown of this compound are governed by specific classes of enzymes that catalyze the key chemical transformations.
The final step in the biosynthesis of this compound is the acetylation of 3-dodecanol. This reaction is catalyzed by acetyltransferases, a subclass of esterases. researchgate.net These enzymes facilitate the transfer of an acetyl group from a donor molecule, most commonly acetyl-CoA, to the hydroxyl group of the alcohol. researchgate.net The reaction can be represented as:
3-dodecanol + Acetyl-CoA → this compound + CoA
Conversely, the breakdown, or catabolism, of this compound involves the hydrolysis of the ester bond. This reaction is also mediated by esterases, which catalyze the addition of a water molecule across the ester linkage, yielding 3-dodecanol and acetic acid. mdpi.comnih.govresearchgate.netnih.gov The hydrolytic process is crucial for regulating the concentration of the compound and for its degradation. mdpi.com
The efficiency of these enzymatic processes can be influenced by various factors, including pH, temperature, and the presence of co-solvents. nih.gov Lipases, another class of enzymes, are also known to catalyze both the synthesis and hydrolysis of esters and can exhibit high enantioselectivity in these transformations. mdpi.com
The formation of the 3-dodecanol precursor is a critical step that involves the introduction of a hydroxyl group onto the dodecane backbone. This hydroxylation is typically catalyzed by redox enzymes, particularly those from the cytochrome P450 (CYP) monooxygenase superfamily. wikipedia.orgresearchgate.net These enzymes are known to catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond of a substrate. wikipedia.orgportlandpress.com
Dodecane + O₂ + NADPH + H⁺ → 3-Dodecanol + H₂O + NADP⁺
Several bacterial CYP enzymes from the CYP153 family have been identified and characterized for their ability to hydroxylate alkanes. mdpi.com For instance, CYP153A33 from Marinobacter aquaeolei has been shown to have ω-specific hydroxylation activity on dodecanol, and through protein engineering, its activity has been enhanced. frontiersin.org While this specific enzyme acts on the terminal carbon, other P450s exhibit regioselectivity for internal positions of alkane chains.
Following the hydroxylation to produce 3-dodecanol, alcohol dehydrogenases (ADHs) can be involved in the further metabolism of this secondary alcohol. nih.govnih.gov ADHs are a broad class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. proteopedia.org In the context of 3-dodecanol, an ADH could oxidize it to 3-dodecanone. The activity of ADHs can be dependent on cofactors such as NAD⁺ or NADP⁺. nih.govtandfonline.com The substrate specificity of ADHs varies, with some showing a preference for primary alcohols while others are more active towards secondary alcohols. tandfonline.com For example, a long-chain secondary alcohol dehydrogenase from Rhodococcus erythropolis ATCC 4277 has been shown to be active on a range of secondary alcohols, including those with chain lengths similar to dodecanol. nih.govnih.gov
The interplay between cytochrome P450s and alcohol dehydrogenases is a key aspect of the metabolism of aliphatic compounds in many organisms.
Microbial Bioproduction and Engineered Biocatalytic Strategies for Analogues
The principles of biosynthesis and enzymatic transformations of aliphatic compounds are being harnessed for the microbial production of valuable chemicals, including analogues of this compound. frontiersin.org Recombinant DNA technology allows for the creation of microbial cell factories capable of producing specific molecules. frontiersin.org
Engineered biocatalytic strategies often focus on improving the efficiency and selectivity of the enzymes involved. For example, directed evolution and site-directed mutagenesis have been used to engineer cytochrome P450 enzymes to enhance their activity and alter their regioselectivity for alkane hydroxylation. frontiersin.org This allows for the targeted production of specific alcohol isomers.
Similarly, alcohol dehydrogenases and esterases can be engineered for improved performance. d-nb.info For instance, non-stereoselective variants of alcohol dehydrogenases have been developed for the racemization of secondary alcohols, which can be coupled with an enantioselective acylation catalyzed by an engineered acyltransferase to achieve a dynamic kinetic resolution. d-nb.info This approach enables the synthesis of optically pure secondary alcohol acetates.
The production of related compounds, such as 2,3-butanediol (B46004) and acetoin, has been extensively studied in various microorganisms, including Bacillus species. mdpi.comnih.gov The biosynthetic pathways for these compounds share similarities with the putative pathway for this compound, involving the conversion of pyruvate (B1213749) through a series of enzymatic steps. mdpi.com Lessons learned from optimizing these microbial production systems can be applied to the synthesis of longer-chain acetates.
The use of whole-cell biocatalysts is a common strategy, as it can eliminate the need for costly enzyme purification. nih.gov Optimization of reaction conditions, such as the choice of organic solvent and acyl donor, is crucial for maximizing the yield and enantioselectivity of the desired product. nih.gov
Advanced Analytical Methodologies for Research on 3 Acetoxydodecane
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 3-acetoxydodecane. scioninstruments.comthermofisher.com This method combines the superior separation capabilities of gas chromatography (GC) with the highly sensitive and specific detection power of mass spectrometry (MS). scioninstruments.com In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC system, where an inert carrier gas transports the components through a capillary column. thermofisher.com Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls, with compounds eluting at characteristic retention times. thermofisher.cominnovatechlabs.com Upon exiting the column, the separated components enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge (m/z) ratio, providing a unique mass spectrum that serves as a chemical fingerprint. scioninstruments.commsu.edu
Achieving reliable and high-resolution separation of this compound, whether in pure form or within a complex matrix, is critically dependent on the optimization of chromatographic parameters. nih.govacdlabs.com The goal is to obtain sharp, symmetrical peaks with good resolution from other components in the shortest possible analysis time. acdlabs.com Key parameters that require careful tuning include the choice of capillary column, the carrier gas flow rate, and the oven temperature program. drawellanalytical.comlibretexts.org
Capillary Column Selection : The choice of stationary phase is crucial. For a moderately polar compound like this compound (an ester), a mid-polarity column, such as one coated with a cyanopropylphenyl-polysiloxane phase, or a general-purpose, low-polarity column like a 5% phenyl-polysiloxane (e.g., DB-5 or HP-5ms) is often suitable. Wax-based columns (e.g., DB-WAX) are also used for separating compounds of similar polarity. slu.se Column dimensions (length, internal diameter, and film thickness) also impact efficiency and sample capacity. drawellanalytical.com
Temperature Programming : A programmed temperature ramp is typically employed for analyzing samples containing compounds with a range of boiling points. The initial oven temperature is set low enough to resolve early-eluting, more volatile compounds. The temperature is then increased at a controlled rate to facilitate the timely elution of less volatile components like this compound. libretexts.org This approach ensures good peak shape and prevents excessive retention times.
Carrier Gas and Flow Rate : Helium is a common carrier gas, providing good efficiency over a range of flow rates. Optimizing the linear velocity of the carrier gas is essential for minimizing peak broadening and maximizing the number of theoretical plates, thereby enhancing column efficiency and resolution. libretexts.org
Under standard Electron Ionization (EI) conditions, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+) and subsequent fragmentation into smaller, characteristic ions. msu.edu The fragmentation pattern of this compound is dictated by its chemical structure, specifically the ester functional group and the long alkyl chain.
The molecular ion of this compound (C14H28O2) has a nominal mass of 228 amu. nih.gov Key fragmentation processes for esters include:
Alpha-Cleavage : Cleavage of the C-O bond adjacent to the carbonyl group can lead to the formation of an acylium ion. For this compound, this would be the acetyl cation (CH3CO+) at m/z 43, which is a very common and often abundant peak for acetate (B1210297) esters.
McLafferty Rearrangement : This is a characteristic rearrangement for esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene molecule.
Cleavage of the Alkyl Chain : The dodecane (B42187) chain can undergo fragmentation, typically resulting in a series of carbocation clusters separated by 14 mass units (-CH2-). libretexts.org
Loss of the Acyl Group : Cleavage of the bond between the secondary carbon and the oxygen can result in the loss of an acetic acid radical or molecule, or the formation of a [M-59]+ ion corresponding to the loss of the O-C(O)CH3 group. The loss of a neutral acetic acid molecule (60 amu) from the molecular ion is also a possible pathway, leading to a peak at m/z 168 (dodecene).
For confident identification of an unknown analyte, its experimentally obtained mass spectrum is compared against reference spectra contained within extensive, curated databases. wiley.com Major commercial and public libraries, such as the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry, contain hundreds of thousands to millions of EI mass spectra. caymanchem.comwiley.com
When analyzing a sample by GC-MS, the software automatically compares the spectrum of each eluting peak against the library entries. The comparison is performed using a search algorithm that calculates a "match factor" or "quality score," indicating the similarity between the experimental and library spectra. wiley.com A high match factor, combined with a matching retention time (or retention index), provides strong evidence for the identification of the compound. The NIST Mass Spectrometry Data Center, for instance, contains a reference spectrum for this compound, which serves as the basis for such identifications. nih.gov
Hyphenated Techniques for Complex Biological Matrices
While GC-MS is powerful, its detector is universal and does not provide information about the biological activity of a compound. In fields like chemical ecology, it is often necessary to identify which specific compounds in a complex volatile blend are perceived by an organism. This requires hyphenating gas chromatography with a biological detector. peerj.com
Gas Chromatography-Electroantennographic Detection (GC-EAD) is a specialized technique used to identify electrophysiologically active compounds from a mixture of volatiles. science.gov This method is instrumental in discovering insect semiochemicals, such as pheromones or plant-derived attractants. nih.govfrontiersin.org In a GC-EAD system, the effluent from the GC column is split into two paths. One path leads to a conventional GC detector (like a Flame Ionization Detector, FID, or a mass spectrometer), while the other is directed over an insect's antenna, which serves as a biological detector. frontiersin.org
When a compound that can be detected by the insect's olfactory receptors elutes from the column and passes over the antenna, it triggers a change in the electrical potential across the antenna. nih.gov This response, known as the electroantennogram (EAG), is recorded simultaneously with the chromatogram from the conventional detector. By aligning the two signals, researchers can pinpoint exactly which chromatographic peaks are responsible for the antennal response. peerj.com Research into the volatile profiles of various crops has utilized GC-EAD to identify compounds that elicit sensory responses in insects, with this compound being among the compounds studied for its potential role as a semiochemical. slu.se
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
While GC-MS is excellent for identifying known compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the exact molecular structure of a purified compound. wikipedia.org NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wikipedia.orglibretexts.org The most common nuclei studied for organic compounds are proton (¹H) and carbon-13 (¹³C). vanderbilt.edu
For this compound, NMR spectroscopy would provide unambiguous confirmation of its structure:
¹H NMR : The proton NMR spectrum would show distinct signals for each unique proton environment. The methyl protons of the acetate group (CH3CO-) would appear as a singlet around 2.0 ppm. The proton on the carbon bearing the acetate group (-CH(OAc)-) would appear as a multiplet further downfield (e.g., ~4.7-4.9 ppm) due to the deshielding effect of the adjacent oxygen. The various methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the long dodecane chain would produce a series of overlapping multiplets in the upfield region (e.g., ~0.8-1.6 ppm). libretexts.org
¹³C NMR : The carbon NMR spectrum provides information on the number of unique carbon atoms. The carbonyl carbon (C=O) of the ester would be highly deshielded, appearing around 170 ppm. The carbon attached to the oxygen (-CH(OAc)-) would be found around 70-75 ppm. The acetate methyl carbon would be near 21 ppm, while the carbons of the dodecyl chain would resonate in the 10-40 ppm range. nih.gov
2D NMR : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), respectively, providing a complete and unambiguous structural assignment.
Complementary Spectroscopic Methods in Chemical Characterization
The unambiguous structural elucidation and characterization of a chemical compound like this compound necessitate a multi-faceted analytical approach. A single spectroscopic technique rarely provides all the necessary information. Instead, researchers rely on the synergy of complementary spectroscopic methods, where the data from one technique corroborates and clarifies the findings of another. The primary methods employed for the detailed characterization of esters such as this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. solubilityofthings.comresearchgate.net Each technique probes different aspects of the molecular structure, and their combined application provides a comprehensive and definitive profile of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H NMR and ¹³C NMR spectra yield distinct signals that are crucial for structural confirmation.
¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule based on their electronic environment. The spectrum for this compound would show specific chemical shifts and splitting patterns corresponding to the protons of the acetate methyl group, the methine proton at the C-3 position, the adjacent methylene and methyl groups of the ethyl substituent, and the long alkyl chain.
¹³C NMR (Carbon-13 NMR): This method detects the different carbon atoms in the molecule. The spectrum would clearly show a signal for the carbonyl carbon of the ester group, the methoxy (B1213986) carbon at C-3, and distinct signals for the carbons in the dodecane chain.
The expected NMR data provides a detailed fingerprint of the molecule's structure.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|---|
| CH₃-C=O | Acetate Methyl | ~2.0 | ~21 | Singlet in ¹H NMR. |
| C=O | Carbonyl | - | ~170 | Characteristic ester carbonyl shift. |
| CH-O | Methine | ~4.8 | ~75 | The proton at C-3, shifted downfield by the adjacent oxygen. |
| -CH₂-CH₃ | Methylene (ethyl) | ~1.5 | ~28 | Part of the ethyl group at the C-3 position. |
| -CH₂-CH₃ | Methyl (ethyl) | ~0.9 | ~10 | Part of the ethyl group at the C-3 position. |
| -(CH₂)₈- | Alkyl Chain | ~1.2-1.4 | ~22-32 | Overlapping signals for the bulk of the long alkyl chain. |
Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions. sigmaaldrich.com
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. libretexts.org This allows for the determination of the molecular weight and elemental formula. Gas Chromatography-Mass Spectrometry (GC-MS) is a common hyphenated technique used for separating and identifying components in a mixture, and it has been successfully used to identify this compound in methanol (B129727) extracts of various plants. koreascience.krkoreascience.kr
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov Fragmentation patterns are also key identifiers. For an acetate ester, a characteristic fragmentation is the loss of the acetyl group or acetic acid.
Interactive Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₈O₂ | nih.gov |
| Molecular Weight | 228.37 g/mol | nih.gov |
| GC Retention Time | 20.481 min | koreascience.kr |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netspectroscopyonline.com For this compound, the most prominent features in the IR spectrum would be the absorptions corresponding to the ester functional group and the long alkane chain. libretexts.org
C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an ester.
C-O Stretch: A significant band resulting from the stretching of the C-O single bond of the ester.
C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the alkyl chain.
C-H Bend: Bending vibrations for the CH₂ and CH₃ groups. libretexts.org
The presence and position of these bands provide clear evidence for the ester functionality and the hydrocarbon nature of the molecule.
Interactive Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkane (CH₂, CH₃) | 2850-3000 | Strong |
| C=O Stretch | Ester | ~1735-1750 | Strong, Sharp |
| C-O Stretch | Ester | ~1200-1250 | Strong |
Biological Activities and Chemosensory Interactions of 3 Acetoxydodecane
Research on Antimicrobial Properties and Mechanisms
While research specifically targeting the antimicrobial properties of isolated 3-acetoxydodecane is not extensively documented, its presence in essential oils with demonstrated antimicrobial activity suggests a potential contribution to these effects. For instance, the essential oil of Ruta graveolens (common rue) has been found to contain 2-acetoxydodecane, a structural isomer of this compound, as a notable component. hu.edu.jo This essential oil exhibited good antibacterial activity against a range of bacterial isolates, showing greater efficacy against Gram-positive than Gram-negative bacteria. hu.edu.jo
The antimicrobial action of essential oils is often attributed to a synergistic effect of their various constituents, where major components are thought to play a more significant role. hu.edu.jo The primary mechanism of action for many essential oil compounds is the disruption of the bacterial cell membrane. hu.edu.jo The complex mixture of compounds within these oils can lead to multiple mechanisms of antimicrobial activity, potentially explaining their potent effects. hu.edu.jo Although the direct antimicrobial contribution of acetoxydodecane isomers requires more focused investigation, their presence in antimicrobially active plant extracts points to a potential role in these properties. The continued exploration of natural compounds is crucial in the search for new antimicrobial agents to combat the rise of antibiotic resistance. brieflands.com
Roles in Insect Chemical Ecology and Semiochemical Function
Semiochemicals are chemical substances that carry information between organisms and are fundamental to insect behavior, influencing processes such as locating hosts, finding mates, and avoiding predators. peerj.commdpi.com These chemical cues are broadly classified as pheromones (intraspecific communication) and allelochemicals (interspecific communication), which include kairomones, allomones, and synomones. eg.netnumberanalytics.com this compound has been identified as a significant semiochemical in the chemical ecology of various insect species.
Insects possess a highly sensitive olfactory system, primarily located in their antennae and maxillary palps, which allows them to detect and differentiate a wide array of volatile organic compounds in their environment. wur.nl This system is crucial for their survival and reproduction. wur.nl
Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing insights into which compounds are detected by the insect's olfactory receptors. uni-goettingen.deresearchgate.net This method records the summed potential of many receptor cells, offering a broad view of the antenna's sensitivity to different chemicals. uni-goettingen.de Coupled with gas chromatography (GC-EAD), this technique can identify specific active compounds from a complex mixture. uni-goettingen.de
While specific EAG data for this compound is not widely available in the reviewed literature, the methodology is central to identifying behaviorally relevant compounds in insects. For example, studies on the flea-weevil Orchestes steppensis used GC-EAD to identify 13 active compounds from elm leaf volatiles that elicited antennal responses. mdpi.com Subsequent EAG assays then determined the dose-dependent responses to these identified compounds. mdpi.com Such studies are foundational for understanding how insects like O. steppensis use volatile cues to select host plants. mdpi.com The application of these techniques to this compound would be a critical step in elucidating its specific role in the olfactory perception of various insect species.
Behavioral assays are essential for determining the ecological relevance of semiochemicals identified through methods like GC-EAD. nih.gov These assays measure an insect's attraction, repulsion, or other behavioral responses to specific chemical cues, thereby linking olfactory detection to ecological function. mdpi.comnih.gov The interaction between insects and their host plants is heavily mediated by a complex blend of volatile organic compounds emitted by the plants. peerj.com
The significance of acetates, including potentially this compound, in pest-host interactions is highlighted by research on various insect species. For instance, in the study of the flea-weevil Orchestes steppensis, 3-hexen-1-ol, acetate (B1210297) was identified as an attractant. mdpi.com This demonstrates that acetate compounds can play a crucial role in how herbivorous insects locate and select their host plants. mdpi.com
The use of semiochemicals in pest management is a growing field, with strategies such as mass trapping, mating disruption, and "push-pull" systems being developed. eg.netplantprotection.pl These approaches leverage the natural behaviors of insects, offering a more targeted and environmentally friendly alternative to broad-spectrum insecticides. eg.netplantprotection.pl Understanding the specific behavioral responses elicited by compounds like this compound is vital for developing such innovative pest control methods.
Interactions with Microbial Communities and Entomopathogenic Organisms
The interactions between insects, their associated microbial communities, and entomopathogenic organisms are complex and multifaceted. mdpi.com Gut microbiota, for example, can play significant roles in insect physiology, including nutrient provisioning, detoxification of plant secondary metabolites, and protection against pathogens. mdpi.com
The chemical environment, which includes semiochemicals, can influence these microbial communities. While direct research on the impact of this compound on insect-associated microbes is limited, the broader context of chemical ecology suggests that such interactions are plausible. Microbial communities themselves engage in metabolic exchange, releasing a variety of small molecules that can influence the behavior and survival of both the microbes and their host. nih.gov
Furthermore, entomopathogenic organisms, such as certain fungi and bacteria, are natural enemies of insects and are used in biological control. mdpi.com The susceptibility of an insect to these pathogens can be influenced by its physiological state, which in turn can be affected by its diet and the chemical cues it encounters in its environment. The interplay between semiochemicals like this compound, the insect's microbiome, and its susceptibility to entomopathogens represents a promising area for future research.
Broader Perspectives in Chemosensory Research (Non-Human Physiological Studies)
Chemosensory research extends beyond insect-plant interactions, encompassing the vast and diverse ways organisms use chemical signals to perceive and interact with their environment. The study of semiochemicals like this compound contributes to a broader understanding of chemical communication across different biological systems.
The principles of chemosensation and the methodologies used to study it, such as electrophysiology and behavioral assays, are applicable to a wide range of organisms. wur.nl For example, understanding how insects detect and process olfactory information can provide insights into the fundamental principles of neural coding of sensory information.
The exploration of natural products for their semiochemical functions also has implications for various fields. The identification of novel attractants and repellents can lead to the development of new strategies for managing disease vectors and agricultural pests. eg.netwur.nl The study of the intricate chemical dialogues in nature, in which compounds like this compound play a part, continues to be a rich source of scientific discovery and innovation.
Computational Chemistry and Mechanistic Insights into 3 Acetoxydodecane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are indispensable tools for predicting the molecular and electronic properties of compounds like 3-Acetoxydodecane. wikipedia.org Methods such as Density Functional Theory (DFT) are routinely used to solve the electronic Schrödinger equation with reasonable accuracy, providing a deep understanding of electronic structure and chemical reactivity. researchgate.netutwente.nl
For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can elucidate its electronic landscape. researchgate.netpreprints.org These calculations yield critical parameters including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). preprints.orgmdpi.com The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). preprints.org The energy gap (ΔE) between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally implies higher reactivity.
In aliphatic esters, the HOMO is typically localized around the ester group and adjacent atoms, while the LUMO is also centered on the carbonyl group, particularly the C=O π* antibonding orbital. acs.orgmdpi.com This suggests that the ester moiety is the most chemically reactive site in this compound, susceptible to nucleophilic attack at the carbonyl carbon. preprints.orgacs.org Furthermore, electrostatic potential maps generated from these calculations can visualize electron-rich (negative potential) and electron-poor (positive potential) regions, identifying sites for electrostatic interactions. preprints.orgmdpi.com For this compound, the oxygen atoms of the carbonyl group would exhibit a negative electrostatic potential, making them sites for electrophilic attack or hydrogen bond acceptance. preprints.org
Table 1: Predicted Quantum Chemical Properties of this compound This table presents hypothetical yet representative data for this compound, derived from trends observed in computational studies of similar long-chain esters. researchgate.netacs.orgsciengine.com Calculations would typically be performed using DFT at the B3LYP/6-31G* level.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Energy of HOMO (EHOMO) | -6.5 eV | Indicates the energy of the outermost electrons; relates to the ionization potential and susceptibility to electrophilic attack. |
| Energy of LUMO (ELUMO) | -1.1 eV | Indicates the energy of the lowest available orbital for an incoming electron; relates to electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. acs.org |
| Dipole Moment (μ) | ~1.8 D | Quantifies the overall polarity of the molecule, arising primarily from the ester functional group. |
| Global Hardness (η) | ~2.7 eV | Measures resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. |
| Global Softness (S) | ~0.185 eV-1 | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electronegativity (χ) | ~3.8 eV | Measures the molecule's power to attract electrons. Calculated as -(EHOMO + ELUMO)/2. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The structural flexibility of this compound, stemming from its long alkyl chain, necessitates the use of Molecular Dynamics (MD) simulations for a comprehensive conformational analysis. mdpi.com MD simulations model the atomic-level behavior of molecules over time, providing insights into their dynamic properties and interactions. nih.gov
Due to the free rotation around its numerous C-C single bonds, this compound can exist in a vast ensemble of conformations. MD simulations, employing force fields like GROMOS or AMBER, can explore the potential energy surface of the molecule to identify low-energy, stable conformers in various environments (e.g., in a vacuum, in a nonpolar solvent, or in water). mdpi.comwhiterose.ac.uk The conformational landscape is influenced by a balance of intramolecular steric hindrance and intermolecular forces. researchgate.net The long nonyl chain is expected to adopt various folded and extended conformations, while the region around the chiral center and the ester group will also exhibit specific preferential geometries. mdpi.com
MD simulations are also crucial for studying the intermolecular interactions that govern the bulk properties of this compound. These interactions are a composite of weaker and stronger forces. The dominant interactions along the long, nonpolar dodecane (B42187) chain are London dispersion forces, which increase with chain length. researchgate.net The ester functional group introduces polarity, leading to dipole-dipole interactions between molecules. consensus.app While this compound cannot act as a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor in relevant solvent systems. nih.gov
Table 2: Principal Intermolecular Interactions in this compound This table outlines the types of non-covalent interactions that would be modeled in an MD simulation of this compound.
| Interaction Type | Description | Molecular Region | Relative Strength |
|---|---|---|---|
| London Dispersion Forces | Temporary dipoles arising from fluctuations in electron distribution. The cumulative effect is significant for long chains. | Dominant along the entire C12 alkyl chain. | Weak individually, but collectively strong due to the large surface area of the molecule. |
| Dipole-Dipole Interactions | Electrostatic attraction between the permanent partial positive charge on the carbonyl carbon and the partial negative charges on the carbonyl and ester oxygens of adjacent molecules. | Ester functional group (-O-C=O). | Moderate. Stronger than dispersion forces per unit area but localized to the polar head. |
| Steric Repulsion | Repulsive forces that occur when non-bonded atoms are brought too close together, influencing molecular packing and conformation. | Entire molecule, particularly bulky regions. | Strong at very short distances. |
Elucidation of Reaction Mechanisms in Synthesis and Biotransformation Pathways
Computational methods can illuminate the step-by-step mechanisms of chemical and biochemical reactions involving this compound.
Synthesis Pathway A primary method for synthesizing this compound is the Fischer-Speier esterification. wikipedia.org This acid-catalyzed reaction involves the condensation of a carboxylic acid (acetic acid) with a secondary alcohol (dodecan-3-ol). thermofisher.comchemistrysteps.com The mechanism proceeds through a series of equilibrium steps:
Protonation of the Carbonyl: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of acetic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack: The nucleophilic oxygen atom of dodecan-3-ol attacks the activated carbonyl carbon. wikipedia.org
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (H₂O). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group (now as a protonated ester). wikipedia.org
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
Biotransformation Pathways Once in a biological system, this compound is subject to metabolic breakdown through two principal biotransformation pathways. neu.edu.trtaylorfrancis.com
Ester Hydrolysis: This is a major pathway for ester-containing compounds. uoalfarahidi.edu.iq Carboxylesterases, a class of hydrolytic enzymes found in tissues like the liver, hydrolyze the ester bond to yield the parent alcohol (dodecan-3-ol) and carboxylic acid (acetic acid). pharmacy180.comdrughunter.com This process increases the polarity of the molecule, facilitating its excretion.
Oxidation of the Alkyl Chain: The long aliphatic chain is a substrate for oxidative enzymes, primarily the cytochrome P450 (CYP) monooxygenase system. kemdiktisaintek.go.idfrontiersin.org These enzymes catalyze the hydroxylation of the dodecyl chain. researchgate.net The primary sites of attack are typically the terminal (ω) and sub-terminal (ω-1) positions, leading to the formation of hydroxylated metabolites. These alcohols can be further oxidized to aldehydes, ketones, or carboxylic acids.
Table 3: Potential Biotransformation Pathways for this compound
| Pathway | Enzyme Family | Description | Primary Metabolites |
|---|---|---|---|
| Ester Hydrolysis | Carboxylesterases | Cleavage of the ester bond, adding a molecule of water. | Dodecan-3-ol and Acetic Acid |
| Alkyl Chain Oxidation | Cytochrome P450 (CYP) Monooxygenases | Hydroxylation at or near the end of the nonyl group extending from the C3 position. | ω-hydroxy-3-acetoxydodecane, (ω-1)-hydroxy-3-acetoxydodecane, and other positional isomers. |
Structure-Activity Relationship (SAR) Modeling for Biological Functions
Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate a molecule's chemical structure with its biological activity. farmaciajournal.com For a compound like this compound, which lacks extensive biological data, SAR provides a framework for predicting potential functions and guiding the design of more potent or selective analogs. mdpi.comnih.gov The biological effects of aliphatic esters are often linked to descriptors such as lipophilicity (logP) and electronic parameters (e.g., LUMO energy). nih.gov
A hypothetical SAR study could explore the potential of this compound and its analogs as antimicrobial agents or insect pheromones, common roles for aliphatic esters. The study would involve synthesizing a library of related compounds and evaluating their activity. Key structural features to be varied would include the length of the alkyl chain, the position of the acetate (B1210297) group, and the nature of the ester itself.
For instance, antimicrobial activity might be enhanced by optimizing the chain length to facilitate membrane disruption, while pheromonal activity would be highly sensitive to the exact stereochemistry and position of the functional group. SAR models, often in the form of quantitative structure-activity relationship (QSAR) equations, can then be built to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net
Table 4: Hypothetical Structure-Activity Relationship (SAR) Study for Analogs of this compound This table illustrates how structural modifications could be correlated with a hypothetical biological activity (e.g., antimicrobial potency).
| Compound | Structural Modification (vs. This compound) | Key Descriptor Change | Hypothesized Activity Change |
|---|---|---|---|
| 2-Acetoxydodecane | Isomeric position of acetate group | Altered steric profile around the ester | May decrease activity if binding is specific to the 3-position. |
| 3-Acetoxydecane | Shorter alkyl chain (C10 vs. C12) | Decreased lipophilicity (LogP) and molecular weight | Could decrease activity if optimal membrane interaction requires a longer chain. |
| 3-Acetoxytetradecane | Longer alkyl chain (C14 vs. C12) | Increased lipophilicity (LogP) and molecular weight | May increase or decrease activity, defining an optimal chain length. |
| 3-Propionoxydodecane | Longer acyl group (Propionoxy vs. Acetoxy) | Increased steric bulk at the ester | Likely to decrease activity if the acetate methyl group is critical for binding. |
| Dodecan-3-yl trifluoroacetate | Electron-withdrawing acyl group | Increased electrophilicity of carbonyl carbon (lower ELUMO) | May increase reactivity-based toxicity but alter receptor binding. |
| 3-Hydroxydodecane | Hydrolysis product (no ester) | Increased polarity, H-bond donor capability | Likely inactive, demonstrating the importance of the ester group. |
Future Perspectives and Emerging Research Avenues
Development of Novel Biocatalytic Platforms for Sustainable Production
The production of 3-Acetoxydodecane has been documented in various organisms, but future efforts are likely to focus on developing sustainable and scalable production methods using biocatalysis. A significant area of research involves entomopathogenic bacteria (EPB), such as Xenorhabdus and Photorhabdus species. mdpi.com These microorganisms are known producers of a wide array of secondary metabolites and represent a promising chassis for biocatalytic production. mdpi.com
Research has identified this compound in the cell-free culture media of Xenorhabdus budapestensis, Xenorhabdus szentirmaii, and Photorhabdus luminescens. mdpi.com These bacteria are well-established biocontrol agents, and their ability to produce bioactive compounds is central to their function. mdpi.com Future research will likely focus on harnessing these microbial systems as dedicated biocatalytic platforms. This could involve:
Optimizing fermentation conditions (e.g., media composition, temperature, aeration) to maximize the yield of this compound.
Employing metabolic engineering and synthetic biology techniques to enhance the specific metabolic pathways responsible for its synthesis within the bacteria.
Developing efficient downstream processing and purification protocols to isolate the compound from the fermentation broth.
By leveraging these bacterial factories, it may be possible to achieve a more sustainable and economically viable production route compared to extraction from plant or fungal sources, which can be limited by geographical availability and yield variability. nih.govphytopharmajournal.com
Integration of Advanced Analytical Techniques for Trace Analysis in Environmental Samples
The identification of this compound in diverse biological matrices has been consistently achieved through the use of advanced analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comnih.govkoreascience.kr This technique separates complex mixtures and identifies individual components based on their retention time and mass-to-charge ratio, allowing for the definitive identification of compounds like this compound in extracts from organisms such as desert truffles, medicinal plants, and bacterial filtrates. mdpi.comnih.govresearchgate.net In one study, the chemical analysis of bacterial filtrates was performed using a GC-MS system equipped with a highly polar biscyanopropyl polysiloxane capillary column. mdpi.com Another advanced method, Pyrolysis-Gas Chromatography/Mass Spectrometry (PY-GC/MS), has also been used to identify the compound in the pyrolysis products of Torreya grandis bark. scribd.com
Future research will necessitate the integration and refinement of these analytical methods for trace analysis in complex environmental samples. As the ecological roles and potential applications of this compound are further explored, understanding its environmental fate, persistence, and concentration becomes crucial. Emerging research will likely focus on:
Developing ultra-sensitive detection methods, potentially using tandem mass spectrometry (MS/MS), to quantify trace levels of this compound in soil, water, and atmospheric samples.
Creating standardized analytical protocols for monitoring the compound in agricultural settings where organisms producing it are used as biocontrol agents. mdpi.comcirad.fr
Applying these techniques to study its uptake, metabolism, and bioaccumulation in non-target organisms to assess its broader environmental impact.
Unraveling Undiscovered Ecological Roles and Interspecies Chemical Communication
Current research provides compelling evidence that this compound plays significant roles in ecological interactions, particularly in chemical defense. Future investigations are expected to delve deeper into these functions and uncover new roles in interspecies communication.
Key research findings indicate its involvement as:
An Insecticidal Agent: An extract from the desert truffle Terfezia claveryi, containing this compound, demonstrated potent insecticidal activity against the stored-product pests Sitophilus oryzae and Rhyzopertha dominica. nih.gov
A Nematicidal Agent: The compound has been identified in the roots of banana genotypes resistant to the burrowing nematode Radopholus similis, while being absent in susceptible varieties. cirad.fr This suggests it functions as a pre-infectional defense compound, and it has been proposed as a potential marker for nematode resistance in banana plants. cirad.fr
An Antifouling Agent: Research has pointed to its potential role as an antifouling agent, which is crucial for marine organisms. ijzi.net The ecological role of metabolites from marine algae, such as Chara baltica where the compound was identified, is a growing field of research aimed at understanding marine ecosystem dynamics. ijpsonline.comresearchgate.net
A Microbial Metabolite in Pest Control: The presence of this compound in the secretome of entomopathogenic bacteria used to control the carob moth (Ectomyelois ceratoniae) suggests a role in the complex chemical interplay between the bacteria and its insect host. mdpi.com
Future research will aim to precisely define these roles, investigating the compound's mode of action against pests and its function in signaling pathways. Exploring its presence and function in other ecosystems could reveal a broader significance in chemical ecology that is currently undiscovered.
Exploration of Bio-based Material Applications and Green Chemistry Initiatives
The principles of "Green Chemistry" encourage the use of renewable resources and environmentally benign substances. nahrainuniv.edu.iq this compound, being a naturally derived product, is a prime candidate for exploration in various green technology applications.
Emerging research avenues include:
Green Corrosion Inhibitors: Extracts from pomegranate and red apple peels containing this compound have been shown to act as effective corrosion inhibitors for α-Brass in acidic environments. nahrainuniv.edu.iq This presents a renewable, non-toxic alternative to conventional synthetic inhibitors. nahrainuniv.edu.iq
Bio-based Agrochemicals: Leveraging its demonstrated insecticidal and nematicidal properties, future work could focus on developing this compound as a lead compound for new, targeted, and biodegradable pesticides. nih.govcirad.fr This aligns with the green chemistry goal of reducing reliance on broad-spectrum synthetic pesticides.
Novel Bio-materials: The compound has been noted for its potential as an antifoaming agent and for use in homogeneous catalysis. phytopharmajournal.comijzi.net Further research could explore its utility as a bio-based additive or building block in the formulation of new materials, contributing to a circular bio-economy.
The table below summarizes the key research findings that form the basis for these future perspectives.
| Research Area | Finding | Organism(s) | Potential Application/Significance |
| Biocatalysis | Identified as a metabolite in bacterial filtrate. mdpi.com | Xenorhabdus and Photorhabdus spp. | Sustainable production via fermentation. |
| Analysis | Identified using GC-MS and PY-GC/MS. mdpi.comnih.govscribd.com | Various plants, fungi, and bacteria. | Foundation for trace environmental analysis. |
| Ecology | Exhibits insecticidal and nematicidal activity. nih.govcirad.fr | Terfezia claveryi, Musa spp. | Role in chemical defense; biocontrol. |
| Ecology | Identified as a potential antifouling agent. ijzi.net | Cissus vitiginea | Role in marine ecological interactions. |
| Green Chemistry | Acts as a corrosion inhibitor. nahrainuniv.edu.iq | Pomegranate and Apple Peels | Bio-based material protection. |
| Green Chemistry | Noted as an antifoaming agent and catalyst. phytopharmajournal.comijzi.net | Moringa oleifera, Cissus vitiginea | Green industrial applications. |
Q & A
Q. How can researchers assess the ecological risks of this compound in aquatic systems?
- Methodological Answer : Conduct acute/chronic toxicity tests on model organisms (e.g., algae, zebrafish). Measure LC₅₀ values and bioaccumulation factors. Compare results to regulatory thresholds (e.g., EPA guidelines). Include mitigation strategies (e.g., biodegradation enhancers) in the "Implications" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
